molecular formula C18H10ClN3O2S B3839529 3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B3839529
M. Wt: 367.8 g/mol
InChI Key: VUYOAEAZCYSOFK-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CNT-31 and is a member of the acrylonitrile family of compounds. CNT-31 has been synthesized using various methods and has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of CNT-31 is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and invasion. CNT-31 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix and the promotion of cancer cell invasion. CNT-31 has also been found to inhibit the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects
CNT-31 has been found to have several biochemical and physiological effects. In addition to its anticancer properties, CNT-31 has also been found to have anti-inflammatory and antioxidant properties. Several studies have demonstrated that CNT-31 can inhibit the production of pro-inflammatory cytokines and oxidative stress in cells. Moreover, CNT-31 has also been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNT-31 is its potential as a therapeutic agent in cancer treatment. However, there are also several limitations associated with the use of CNT-31 in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in in vitro and in vivo experiments. Moreover, the toxicity of CNT-31 in normal cells and tissues is not fully understood, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the research on CNT-31. One of the main directions is to optimize its synthesis method to improve its solubility and efficacy. Moreover, further studies are needed to investigate its mechanism of action and its potential as a therapeutic agent in cancer treatment. Additionally, the safety and toxicity of CNT-31 in normal cells and tissues need to be further investigated to determine its potential as a clinical drug candidate. Finally, the potential applications of CNT-31 in other fields such as neurodegenerative diseases and inflammation need to be explored.
Conclusion
In conclusion, CNT-31 is a chemical compound that has shown potential applications in scientific research, particularly in the field of cancer research. CNT-31 has been synthesized using various methods and has shown promising results in several scientific studies. The mechanism of action of CNT-31 is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and invasion. CNT-31 has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. However, further studies are needed to investigate its safety and toxicity in normal cells and tissues and determine its potential as a clinical drug candidate.

Scientific Research Applications

CNT-31 has shown potential applications in scientific research, particularly in the field of cancer research. Several studies have demonstrated the anticancer properties of CNT-31 against various cancer cell lines. CNT-31 has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Moreover, CNT-31 has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O2S/c19-15-5-1-12(2-6-15)9-14(10-20)18-21-17(11-25-18)13-3-7-16(8-4-13)22(23)24/h1-9,11H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYOAEAZCYSOFK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-phenyl)-2-(4-(4-nitro-phenyl)-thiazol-2-YL)-acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
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3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
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3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
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3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

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